2,3-Dimethyl-6-piperidinomethyl-chromone hydrochloride
Description
2,3-Dimethyl-6-piperidinomethyl-chromone hydrochloride is a synthetic chromone derivative characterized by a benzopyran-4-one (chromone) backbone substituted with methyl groups at positions 2 and 3, and a piperidinomethyl group at position 6, forming a hydrochloride salt. Chromones are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and kinase inhibitory effects . The piperidine moiety in this compound likely enhances its solubility and bioavailability due to the hydrochloride salt form, a common strategy in drug design to improve pharmacokinetics.
Properties
CAS No. |
16146-80-8 |
|---|---|
Molecular Formula |
C17H22ClNO2 |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
2,3-dimethyl-6-(piperidin-1-ium-1-ylmethyl)chromen-4-one;chloride |
InChI |
InChI=1S/C17H21NO2.ClH/c1-12-13(2)20-16-7-6-14(10-15(16)17(12)19)11-18-8-4-3-5-9-18;/h6-7,10H,3-5,8-9,11H2,1-2H3;1H |
InChI Key |
FQKATYLDCVGHJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=C(C=C2)C[NH+]3CCCCC3)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Chromone Core
The chromone nucleus, specifically 2,3-dimethylchromone, can be synthesized using established methods such as:
- Co-heating of dehydroacetic acid with concentrated hydrochloric acid : This method yields high-purity 2,6-dimethyl-γ-pyrone, a key intermediate related to chromone synthesis. The process involves co-heating dehydroacetic acid and hydrochloric acid (20–37.5% concentration) at 30–100 °C for 1–24 hours, followed by purification steps including extraction, drying, and sublimation to achieve >99.8% purity with a 90% yield.
| Step | Conditions | Description | Yield/Purity |
|---|---|---|---|
| 1 | 30–100 °C, 1–24 h, HCl (20–37.5%) | Co-heating dehydroacetic acid and HCl | Intermediate formation |
| 2 | Reduced pressure distillation | Removal of solvent and impurities | - |
| 3 | Extraction with chloroform, drying | Purification | - |
| 4 | Sublimation | Final purification | 90% yield, >99.8% purity |
This intermediate can be further elaborated into the chromone structure via cyclization and functional group transformations.
Introduction of the Piperidinomethyl Group
The key step in the preparation of 2,3-Dimethyl-6-piperidinomethyl-chromone hydrochloride is the installation of the piperidine moiety at the 6-position of the chromone ring. This is achieved through a synthetic sequence involving:
- Mitsunobu reaction : Coupling of tetrahydro-3-pyridinemethanols with phenol derivatives to form ethers.
- Intramolecular aromatic Claisen rearrangement : Thermal rearrangement of the Mitsunobu adduct to install the piperidine substituent with the desired stereochemistry.
A representative procedure involves reacting N-benzylated tetrahydro-3-pyridinemethanol with a suitable phenol derivative under Mitsunobu conditions (using triphenylphosphine and diisopropyl azodicarboxylate in THF at 0 °C to room temperature) to yield the precursor ether.
Subsequently, heating this precursor in toluene at 200 °C under microwave irradiation for 40 minutes induces the aromatic Claisen rearrangement, yielding the chromone-piperidine intermediate with high regioselectivity and yields up to 92%.
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Mitsunobu reaction | THF, 0 °C to RT, PPh3, DIAD | ~88% | Formation of precursor ether |
| 2 | Aromatic Claisen rearrangement | Toluene, 200 °C, microwave, 40 min | 92% | High regioselectivity, cis-orientation |
Final Functionalization and Salt Formation
The final step involves:
- Oxidative cleavage and reduction to install the hydroxyl group at the C3′ position with the required cis-orientation.
- Conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid, yielding this compound.
This salt formation improves the compound's stability and solubility for further applications.
Reaction Optimization and Scope
The aromatic Claisen rearrangement step is critical and has been extensively optimized:
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Acetonitrile | 180 | 180 | 65 | Conventional heating |
| 2 | Acetonitrile | 190 | 90 | 76 | Conventional heating |
| 3 | Acetonitrile | 200 | 40 | 66 | Conventional heating |
| 5 | Ethyl acetate | 200 | 60 | 80 | Conventional heating |
| 6 | Toluene | 200 | 40 | 70 | Conventional heating |
| 9 | Toluene | 200 | 40 | 92 | Microwave irradiation (optimal) |
Microwave irradiation in toluene at 200 °C for 40 minutes provides the best yield and reaction efficiency.
The electronic nature of substituents on the aromatic ring affects the rearrangement:
- Electron-donating groups enhance yields.
- Electron-withdrawing groups inhibit the reaction.
- Halogens show variable effects, with iodide inhibiting and fluoride allowing moderate yields.
Summary Table of Preparation Steps
| Stage | Reagents/Conditions | Purpose | Yield/Outcome |
|---|---|---|---|
| 1 | Dehydroacetic acid + HCl, 30–100 °C | Synthesis of 2,6-dimethyl-γ-pyrone intermediate | 90% yield, >99.8% purity |
| 2 | Mitsunobu reaction (PPh3, DIAD, THF) | Coupling piperidinemethanol and phenol derivative | ~88% yield |
| 3 | Aromatic Claisen rearrangement (Toluene, 200 °C, microwave) | Installation of piperidinomethyl group | Up to 92% yield |
| 4 | Oxidative cleavage/reduction | Installation of hydroxyl group with cis-orientation | Moderate to high yield |
| 5 | HCl treatment | Formation of hydrochloride salt | Quantitative |
Research Findings and Practical Considerations
- The synthetic route is modular and allows for the preparation of various chromone-piperidine derivatives.
- Microwave-assisted aromatic Claisen rearrangement significantly reduces reaction time and improves yields.
- The regioselectivity and stereochemical control are excellent due to the nature of the Claisen rearrangement.
- The use of readily available starting materials and mild reaction conditions make this synthesis practical for scale-up.
- The final hydrochloride salt form enhances the compound's pharmaceutical properties.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidinomethyl group at position 6 undergoes nucleophilic substitution under acidic or basic conditions. For example:
-
Reaction with NaN₃/HCl : In acetone, the piperidinomethyl group can be replaced by azide ions, forming 6-azidomethyl derivatives (yield: 65–78%) .
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in ethanol at 60°C results in N-alkylation of the piperidine nitrogen .
Table 1: Substitution Reactions
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| NaN₃, HCl, acetone, 20°C | 6-Azidomethyl-chromone derivative | 65–78% | |
| CH₃I, ethanol, 60°C | N-Methyl-piperidinomethyl derivative | 82% |
Condensation and Cyclization
The chromone core participates in condensation reactions with hydrazines and carbonyl compounds:
-
Pyrazole Formation : Reaction with phenylhydrazine hydrochloride in pyridine/water yields pyrazole-fused chromones (m.p. 178–179°C) .
-
Knoevenagel Reaction : The methyl group at position 3 can undergo aldol-like condensation with aldehydes (e.g., benzaldehyde) in DMF, forming α,β-unsaturated ketones .
Table 2: Condensation Reactions
| Reagent | Product | Key Data | Source |
|---|---|---|---|
| PhNHNH₂·HCl, pyridine/H₂O | Pyrazole-chromone hybrid | m.p. 178–179°C | |
| Benzaldehyde, DMF, K₂CO₃ | 3-Styryl-chromone derivative | λₘₐₓ: 320 nm (UV) |
Elimination Reactions
Under acidic conditions, the piperidinomethyl group eliminates to form exocyclic double bonds:
-
HCl/Heat : Heating the compound in HCl/ethanol at 80°C results in elimination of piperidine, yielding 6-methylenochromone (confirmed by NMR) .
Halogenation and Oxidation
The methyl groups at positions 2 and 3 are susceptible to halogenation:
-
Chlorination : Treatment with SOCl₂ in benzene introduces trichloromethyl groups at position 2 (analogous to 6-methyl-2-trichloromethyl-chromone synthesis) .
-
Oxidation : KMnO₄ in acidic medium oxidizes methyl groups to carboxylic acids (e.g., 2-carboxychromone derivatives) .
Table 3: Halogenation/Oxidation
| Reagent | Product | Conditions | Source |
|---|---|---|---|
| SOCl₂, benzene, reflux | 2-Trichloromethyl-chromone | 4 hrs, 70°C | |
| KMnO₄, H₂SO₄ | 2-Carboxy-chromone | 85% yield |
Acid-Base and Salt Formation
The hydrochloride salt undergoes reversible deprotonation:
-
Deprotonation : In aqueous NaOH, the piperidinium ion (pKa ≈ 11) loses a proton, regenerating the free base (solubility: 0.2 mg/mL in water) .
-
Salt Metathesis : Reaction with AgNO₃ precipitates AgCl, forming the nitrate salt .
Stability and Reaction Optimization
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromone derivatives, including 2,3-Dimethyl-6-piperidinomethyl-chromone hydrochloride. Research indicates that chromone compounds exhibit significant cytotoxic activity against various cancer cell lines:
- Prostate Cancer : Chromone derivatives have shown promising results in inhibiting the growth of prostate cancer cells. For instance, compounds similar to this compound demonstrated selective cytotoxicity towards prostate cancer cell lines while sparing normal cells .
- Leukemia and Melanoma : Other studies reported that related chromones induced apoptosis in leukemia and melanoma cell lines, suggesting a mechanism that could be leveraged for therapeutic interventions .
Neuroprotective Effects
Chromones have been identified as potential neuroprotective agents. They exhibit inhibitory activity against monoamine oxidases (MAO), which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's:
- Inhibition of MAO : this compound may function as a MAO inhibitor, enhancing neuronal survival and reducing oxidative stress in neurotoxin-treated models . This property positions it as a candidate for further development in treating neurodegenerative conditions.
Antiviral Properties
The antiviral efficacy of chromone derivatives has also been explored. Some studies indicate that these compounds can reduce viral titers in infected cells, showcasing their potential as antiviral agents against various pathogens .
Synthesis and Chemical Properties
The synthesis of this compound involves several steps that can be optimized for yield and purity:
- Synthetic Pathways : The compound can be synthesized through a series of reactions involving piperidine derivatives and chromone precursors. The reaction conditions can be adjusted to enhance the functionalization at specific positions on the chromone ring .
- Characterization : Techniques such as NMR spectroscopy and mass spectrometry are employed to characterize the synthesized compound, ensuring its identity and purity.
Cosmetic Applications
Beyond medicinal uses, this compound has potential applications in cosmetics:
Skin Care Formulations
Due to its bioactive properties, this compound could be incorporated into skin care products aimed at improving skin health:
- Anti-inflammatory Effects : Chromones are known for their anti-inflammatory properties, which can be beneficial in formulations targeting skin conditions such as acne or eczema .
- Stability and Efficacy : The compound's stability under various conditions makes it suitable for incorporation into creams and lotions designed for topical application.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6-piperidinomethyl-chromone hydrochloride involves its interaction with specific molecular targets within cells. The chromone core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The piperidinomethyl group may enhance the compound’s binding affinity and specificity for its targets, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Data Table: Key Structural and Physicochemical Comparisons
Research Implications and Limitations
The target compound’s piperidinomethyl group may offer superior bioavailability compared to dimethylamino analogs, while its chromone core provides a scaffold for antioxidant or anti-inflammatory activity. However, the absence of direct pharmacological data in the evidence limits mechanistic insights. Further studies should prioritize:
Solubility and Stability Testing : Compare hydrochloride salts with free-base forms.
Receptor Binding Assays: Leverage structural similarities to known bioactive chromones .
Synthetic Optimization : Explore substituent effects on potency, as seen in halogenated piperidine derivatives .
Biological Activity
2,3-Dimethyl-6-piperidinomethyl-chromone hydrochloride is a synthetic compound belonging to the chromone class, which has garnered attention for its diverse biological activities. Chromones are known for their potential therapeutic roles in various diseases, including cancer and infections. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.
Anticancer Activity
Recent studies have highlighted the anticancer properties of chromone derivatives. For instance, chromone compounds have been shown to induce apoptosis in cancer cell lines such as HeLa and HCT116. In vitro assays indicated that this compound exhibits significant cytotoxicity against these cell lines, with IC50 values comparable to established anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 15.1 |
| This compound | HCT116 | 18.6 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. It was effective against various bacterial strains, indicating its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar to other chromones, this compound may inhibit key kinases involved in cell proliferation and survival pathways, such as Chk1 and ATR kinases .
- Reactive Oxygen Species (ROS) Induction : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : Studies suggest that it can induce G2/M phase arrest in cancer cells, preventing their division and promoting cell death .
Case Studies
Several case studies have illustrated the efficacy of chromone derivatives:
- Study on HeLa Cells : A study evaluated the effects of this compound on HeLa cells. The results showed a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.
- Antibacterial Efficacy : In another study focusing on bacterial resistance, the compound was tested against Methicillin-resistant Staphylococcus aureus (MRSA). It exhibited promising results with a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the purity and structural identity of 2,3-Dimethyl-6-piperidinomethyl-chromone hydrochloride?
- Methodological Answer :
- HPLC Analysis : Use reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm). Optimize mobile phase composition (e.g., acetonitrile:water with 0.1% trifluoroacetic acid) to resolve impurities .
- Thin-Layer Chromatography (TLC) : Employ silica gel plates with chloroform:methanol:acetic acid (13:9:4 v/v) as the mobile phase. Detect spots using ferric chloride/potassium ferricyanide spray, which reacts with phenolic or amine groups .
- Spectroscopic Confirmation : Validate structure via -NMR (e.g., piperidine methyl protons at δ 1.2–1.6 ppm) and FT-IR (C=O stretch at ~1650 cm) .
Q. How can researchers optimize the synthesis of this compound to minimize by-products?
- Methodological Answer :
- Stepwise Purification : After initial synthesis, use recrystallization from ethanol:water mixtures to remove unreacted intermediates. Monitor yield and purity at each step via TLC .
- Reaction Condition Control : Adjust pH and temperature during piperidinomethyl group introduction to avoid over-alkylation. For example, maintain pH 7–8 and 60–70°C to stabilize the chromone backbone .
Advanced Research Questions
Q. How should researchers address discrepancies in pharmacological activity data between in vitro and in vivo models?
- Methodological Answer :
- Bioavailability Studies : Compare solubility in simulated physiological fluids (e.g., PBS pH 7.4) to identify bioavailability limitations. Use LC-MS to quantify plasma concentrations in animal models .
- Metabolite Profiling : Perform hepatic microsomal assays to identify active/inactive metabolites. Cross-reference with in vivo efficacy data to clarify metabolic activation pathways .
Q. What strategies are effective for impurity profiling and quantifying degradation products under accelerated stability conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze samples weekly via HPLC to track degradation kinetics. Identify major degradants (e.g., hydrolyzed chromone or oxidized piperidine) using high-resolution mass spectrometry .
- Stability-Indicating Methods : Validate HPLC methods per ICH guidelines to ensure separation of degradants from the parent compound. Use spiked impurity standards (e.g., EP reference materials) for quantification .
Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Target Affinity Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity with proposed targets (e.g., GPCRs or ion channels). Cross-validate with competitive binding assays using known ligands .
- Transcriptomic/Proteomic Profiling : Treat cell lines with the compound and perform RNA-seq or phosphoproteomics to identify downstream signaling pathways (e.g., MAPK/ERK or NF-κB) .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility Screen : Test solubility in buffered solutions (pH 1.2–7.4) and solvents (e.g., DMSO, methanol) using nephelometry or UV spectrophotometry. Note that hydrochloride salts typically exhibit higher aqueous solubility (~10 mg/mL in PBS) but may aggregate in organic solvents .
- Co-Solvent Optimization : For in vitro assays, use ≤1% DMSO to maintain solubility without cytotoxicity. For in vivo studies, formulate with cyclodextrins or lipid-based carriers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
